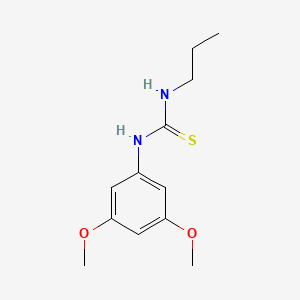![molecular formula C21H35N3O3 B3990367 N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B3990367.png)
N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide
Overview
Description
N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxypropoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Hydroxypropoxy Intermediate: This step involves the reaction of a phenol derivative with an epoxide to form the hydroxypropoxy group.
Cyclohexyl(methyl)amino Group Addition: The hydroxypropoxy intermediate is then reacted with cyclohexylmethylamine under controlled conditions to introduce the cyclohexyl(methyl)amino group.
Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted acetamides or amines.
Scientific Research Applications
N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide involves its interaction with specific molecular targets. The cyclohexyl(methyl)amino group may interact with receptors or enzymes, modulating their activity. The hydroxypropoxy group can enhance the compound’s solubility and bioavailability, while the acetamide group may contribute to its stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(3-aminopropoxy)phenyl]ethyl]acetamide
- N-[2-[2-(3-hydroxypropoxy)phenyl]ethyl]acetamide
- N-[2-[2-(3-cyclohexylamino)phenyl]ethyl]acetamide
Uniqueness
N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide is unique due to the presence of the cyclohexyl(methyl)amino group, which imparts specific biological activity and chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O3/c1-17(25)23-13-12-22-14-18-8-6-7-11-21(18)27-16-20(26)15-24(2)19-9-4-3-5-10-19/h6-8,11,19-20,22,26H,3-5,9-10,12-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFUSHMFCXWTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCC1=CC=CC=C1OCC(CN(C)C2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl]piperidine-4-carboxamide](/img/structure/B3990313.png)
![4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B3990327.png)

![8-({1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3990334.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3990342.png)
![ethyl [1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3990344.png)
![Methyl 4-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B3990352.png)
![N-[2-(1-adamantyl)ethyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B3990358.png)
![2-{3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3990372.png)
![2-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3990378.png)



![(3S*,4R*)-1-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3990387.png)
